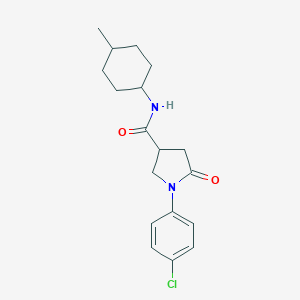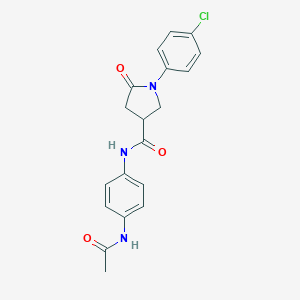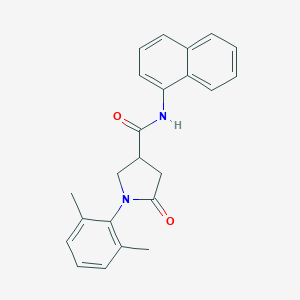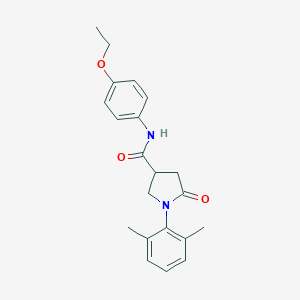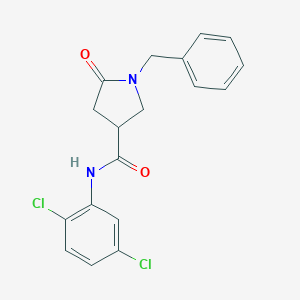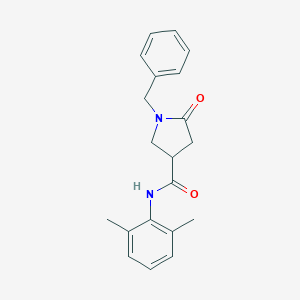![molecular formula C29H22ClNO5 B271275 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the early 1990s and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of JAK2 and STAT3 by binding to their catalytic domains and preventing their phosphorylation. This, in turn, leads to the inhibition of downstream signaling pathways that promote cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells, and it also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity to non-cancer cells. It is also important to note that this compound has not been tested in clinical trials and its potential therapeutic applications in humans are still being investigated.
Orientations Futures
There are several future directions for the study of 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications in cancer and other diseases. This could involve testing its efficacy in preclinical models and developing more potent and selective derivatives. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways and its effects on non-cancer cells. Finally, it will be important to conduct clinical trials to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-naphthaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde to form a Schiff base. This is followed by the reaction of the Schiff base with 5-chloro-2-hydroxybenzaldehyde to form a chalcone derivative. The final step involves the reaction of the chalcone derivative with hydrazine hydrate to form this compound.
Applications De Recherche Scientifique
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of several protein tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These proteins are involved in the regulation of cell growth, differentiation, and survival, and their dysregulation has been implicated in the development and progression of several types of cancer.
Propriétés
Formule moléculaire |
C29H22ClNO5 |
|---|---|
Poids moléculaire |
499.9 g/mol |
Nom IUPAC |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C29H22ClNO5/c30-21-9-10-24-23(15-21)29(34,16-25(32)19-8-11-26-27(14-19)36-13-12-35-26)28(33)31(24)17-20-6-3-5-18-4-1-2-7-22(18)20/h1-11,14-15,34H,12-13,16-17H2 |
Clé InChI |
SOGSEKLUNHLDRU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=CC6=CC=CC=C65)O |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=CC6=CC=CC=C65)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







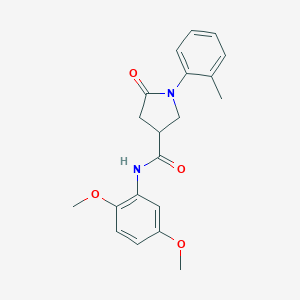
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
